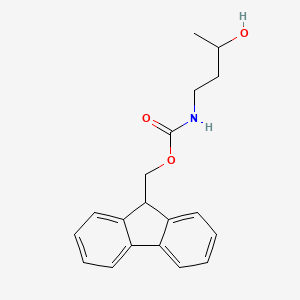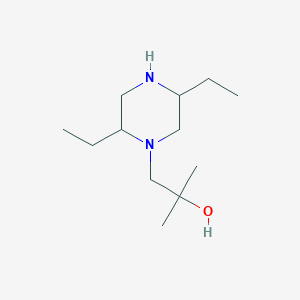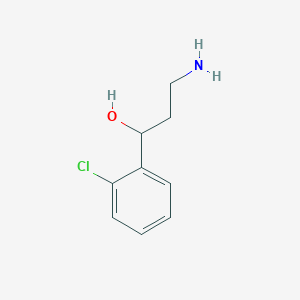
4-(Bromomethyl)-1,2,3-thiadiazole
Overview
Description
4-(Bromomethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring, like 4-(bromomethyl)thiadiazole, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiadiazole ring can activate or inhibit biochemical pathways when they enter physiological systems . For instance, some 1,3,4-thiadiazole derivatives have shown certain herbicidal and ketol-acid reductoisomerase (KARI) inhibitory activities .
Result of Action
Some 1,3,4-thiadiazole derivatives have shown cytotoxic effects on multiple human cancer cell lines , and others have demonstrated potent antimicrobial activity .
Action Environment
Some studies have shown that the optoelectronic and photophysical properties of compounds containing a benzo[c][1,2,5]thiadiazole group can be modified by varying the donor groups .
Biochemical Analysis
Biochemical Properties
4-(Bromomethyl)thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-(Bromomethyl)thiadiazole has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, it can bind to specific proteins, altering their conformation and activity, which may contribute to its therapeutic effects .
Cellular Effects
The effects of 4-(Bromomethyl)thiadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Bromomethyl)thiadiazole has been observed to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of 4-(Bromomethyl)thiadiazole involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, 4-(Bromomethyl)thiadiazole has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)thiadiazole can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Bromomethyl)thiadiazole is relatively stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)thiadiazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, 4-(Bromomethyl)thiadiazole can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
4-(Bromomethyl)thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, 4-(Bromomethyl)thiadiazole has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cells . Additionally, it can interact with cofactors, such as nicotinamide adenine dinucleotide, influencing their availability and function .
Transport and Distribution
The transport and distribution of 4-(Bromomethyl)thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters . Once inside the cells, 4-(Bromomethyl)thiadiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)thiadiazole plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-(Bromomethyl)thiadiazole has been observed to localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, it can be directed to the nucleus, where it can influence gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the reaction of thiadiazole derivatives with bromomethylating agents. For example, the reaction of 1,2,3-thiadiazole with bromomethyl compounds under specific conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and halides. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-thiadiazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
4-(Bromomethyl)-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Agrochemicals: The compound is explored for its herbicidal and pesticidal activities.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: A parent compound with similar structural features but lacking the bromomethyl group.
1,3,4-Thiadiazole: Another thiadiazole derivative with different substitution patterns and biological activities.
Uniqueness
4-(Bromomethyl)-1,2,3-thiadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .
Properties
IUPAC Name |
4-(bromomethyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-1-3-2-7-6-5-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECNSWDCCIQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136918-76-8 | |
| Record name | 4-(bromomethyl)-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


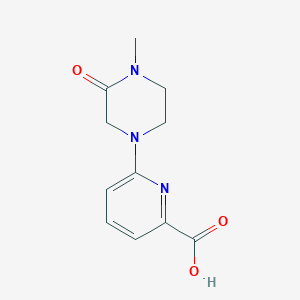
![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
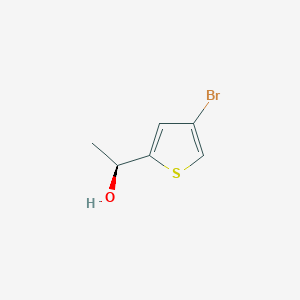

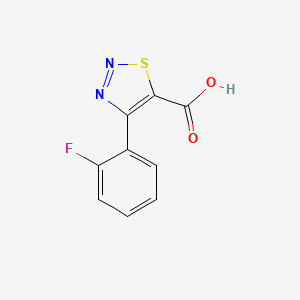
![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)

![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)
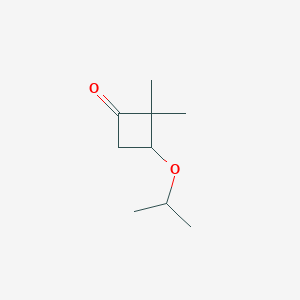
![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)
